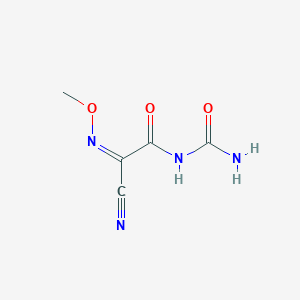![molecular formula C9H9N3O B11914454 3-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11914454.png)
3-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2(3H)-on ist eine heterocyclische Verbindung, die ein kondensiertes Imidazol- und Pyridinringsystem mit einer daran gebundenen Cyclopropylgruppe aufweist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2(3H)-on beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter spezifischen Bedingungen. Ein übliches Verfahren umfasst die Reaktion von Cyclopropylamin mit einem Pyridinderivat, gefolgt von der Cyclisierung unter Verwendung eines geeigneten Reagenzes wie Phosphoroxychlorid (POCl3) oder Polyphosphorsäure (PPA). Die Reaktionsbedingungen erfordern häufig Erhitzen und eine inerte Atmosphäre, um unerwünschte Nebenreaktionen zu verhindern .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab. Die Optimierung der Reaktionsbedingungen, wie z. B. Temperatur, Druck und die Verwendung von Katalysatoren, kann die Ausbeute und Reinheit verbessern. Kontinuierliche Fließreaktoren und automatisierte Syntheseplattformen können ebenfalls eingesetzt werden, um den Produktionsprozess zu rationalisieren.
Analyse Chemischer Reaktionen
Reaktionstypen
3-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2(3H)-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) oxidiert werden.
Reduktion: Die Reduktion kann mit Wasserstoffgas (H2) in Gegenwart eines Palladiumkatalysators (Pd/C) erreicht werden.
Substitution: Nucleophile Substitutionsreaktionen können am Pyridinring auftreten, häufig unter Verwendung von Reagenzien wie Natriumhydrid (NaH) oder Lithiumdiisopropylamid (LDA).
Häufige Reagenzien und Bedingungen
Oxidation: KMnO4 in saurem oder basischem Medium.
Reduktion: H2-Gas mit Pd/C-Katalysator.
Substitution: NaH oder LDA in wasserfreien Lösungsmitteln wie Tetrahydrofuran (THF).
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So können bei der Oxidation Carbonsäuren oder Ketone entstehen, während die Reduktion typischerweise die entsprechenden Amin- oder Alkoholderivate ergibt.
Wissenschaftliche Forschungsanwendungen
3-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2(3H)-on hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Verwendet als Baustein für die Synthese komplexerer heterocyclischer Verbindungen.
Biologie: Wegen seiner Fähigkeit, mit verschiedenen biologischen Zielstrukturen zu interagieren, wird seine Eignung als biochemische Sonde untersucht.
Industrie: Es wird bei der Entwicklung neuer Materialien und als Katalysator in bestimmten chemischen Reaktionen eingesetzt.
Wirkmechanismus
Der Mechanismus, durch den 3-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2(3H)-on seine Wirkung entfaltet, beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. So kann es beispielsweise bestimmte Enzyme oder Rezeptoren hemmen, was zu veränderten zellulären Signalwegen führt. Die genauen molekularen Zielstrukturen und Signalwege können je nach spezifischer Anwendung und Kontext der Verwendung variieren .
Wirkmechanismus
The mechanism by which 3-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2(3H)-one exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1H-Pyrrolo[2,3-b]pyridin: Eine weitere kondensierte heterocyclische Verbindung mit ähnlichen Strukturmerkmalen.
Imidazo[1,2-a]pyridin: Bekannt für seine vielfältigen biologischen Aktivitäten und strukturelle Ähnlichkeit.
Einzigartigkeit
3-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2(3H)-on ist aufgrund des Vorhandenseins der Cyclopropylgruppe einzigartig, die diesem Molekül besondere sterische und elektronische Eigenschaften verleiht. Diese Einzigartigkeit kann seine Reaktivität und Wechselwirkungen mit biologischen Zielstrukturen beeinflussen, was es zu einer wertvollen Verbindung für verschiedene Forschungsanwendungen macht .
Eigenschaften
Molekularformel |
C9H9N3O |
|---|---|
Molekulargewicht |
175.19 g/mol |
IUPAC-Name |
3-cyclopropyl-1H-imidazo[4,5-c]pyridin-2-one |
InChI |
InChI=1S/C9H9N3O/c13-9-11-7-3-4-10-5-8(7)12(9)6-1-2-6/h3-6H,1-2H2,(H,11,13) |
InChI-Schlüssel |
KRUJJYPPUKWGNN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1N2C3=C(C=CN=C3)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloroimidazo[1,2-a]pyridin-5-amine](/img/structure/B11914372.png)






![4-Amino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B11914413.png)




![4-Chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B11914444.png)
![2H-Naphtho[2,3-D]imidazole](/img/structure/B11914449.png)
